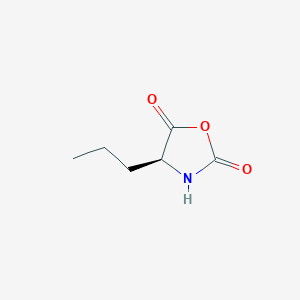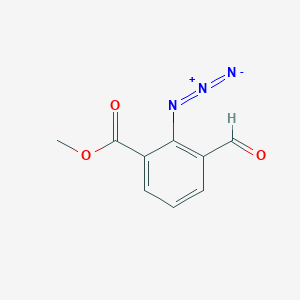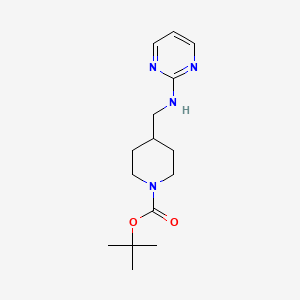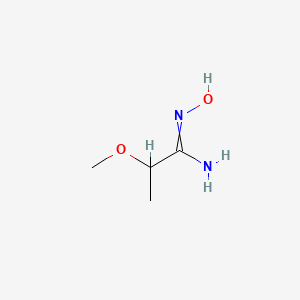
(S)-4-Propyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Propyloxazolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4-position of the oxazolidine ring makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Propyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of L-proline with propionic anhydride under controlled conditions to form the desired oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions: (S)-4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various derivatives with functional groups at the 4-position.
科学的研究の応用
(S)-4-Propyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and fine chemicals.
作用機序
The mechanism of action of (S)-4-Propyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and exhibiting bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
®-4-Propyloxazolidine-2,5-dione: The enantiomer of the compound with different stereochemical properties.
4-Methyloxazolidine-2,5-dione: A similar compound with a methyl group instead of a propyl group.
4-Ethyloxazolidine-2,5-dione: Another analog with an ethyl group at the 4-position.
Uniqueness: (S)-4-Propyloxazolidine-2,5-dione is unique due to its specific chiral center and the resulting stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the configuration of the molecule can significantly influence the outcome of the reactions.
特性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
(4S)-4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
InChIキー |
LLQDIFNIOZIFCA-BYPYZUCNSA-N |
異性体SMILES |
CCC[C@H]1C(=O)OC(=O)N1 |
正規SMILES |
CCCC1C(=O)OC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)

![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)

